molecular formula C11H8BrNO4 B15335343 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic Acid

5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic Acid

Cat. No.: B15335343
M. Wt: 298.09 g/mol
InChI Key: OZUHIBKIAUXRJQ-UHFFFAOYSA-N
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Description

5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a bromo and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of 3-bromo-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then converted to the nitrile oxide. This nitrile oxide undergoes a 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as copper(I) or ruthenium(II)-catalyzed cycloadditions. recent advancements have focused on metal-free synthetic routes to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted isoxazoles
  • Oxidized or reduced derivatives of the original compound

Scientific Research Applications

5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The bromo and methoxy groups can enhance the binding affinity and selectivity of the compound towards its targets .

Comparison with Similar Compounds

Comparison: 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic acid is unique due to the presence of both bromo and methoxy substituents on the phenyl ring. This combination can result in distinct chemical reactivity and biological activity compared to similar compounds with only one substituent. The bromo group can participate in substitution reactions, while the methoxy group can influence the electronic properties of the compound, affecting its interaction with biological targets .

Properties

Molecular Formula

C11H8BrNO4

Molecular Weight

298.09 g/mol

IUPAC Name

5-(3-bromo-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H8BrNO4/c1-16-9-3-2-6(4-7(9)12)10-5-8(11(14)15)13-17-10/h2-5H,1H3,(H,14,15)

InChI Key

OZUHIBKIAUXRJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)O)Br

Origin of Product

United States

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